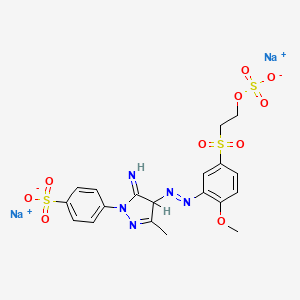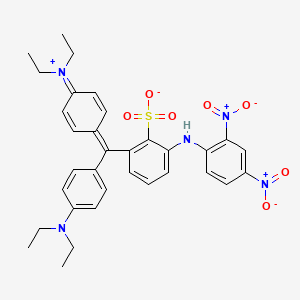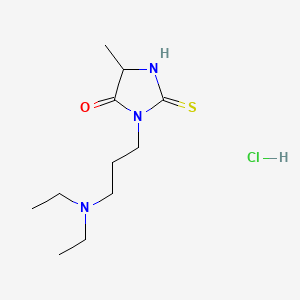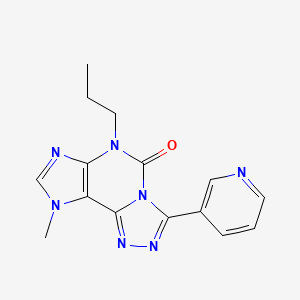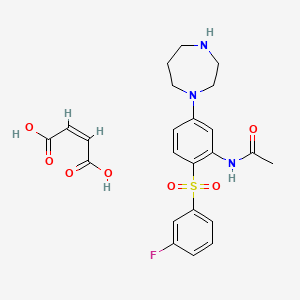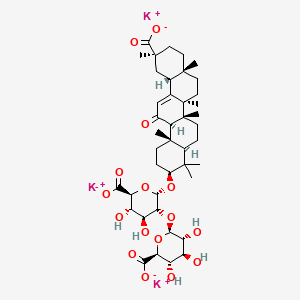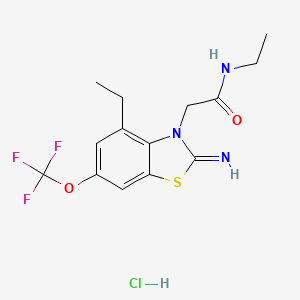
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole core, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethoxy group and the imino functionality further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as ethyl chloroacetate, under acidic conditions to form the benzothiazole ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a trifluoromethoxy-containing reagent, such as trifluoromethoxybenzene, under basic conditions.
Imino Group Formation: The imino group is typically introduced through the reaction of the benzothiazole derivative with diethylamine in the presence of a dehydrating agent like phosphorus oxychloride.
Final Acetamide Formation: The final step involves the acylation of the imino derivative with an appropriate acylating agent, such as acetyl chloride, to form the acetamide. The compound is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The benzothiazole core is a common scaffold in many pharmaceuticals, and modifications with the trifluoromethoxy and imino groups may lead to new drug candidates with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the imino group may participate in hydrogen bonding or other interactions. The benzothiazole core can intercalate with DNA or interact with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-imino-6-methoxy-3(2H)-benzothiazoleacetamide: Similar structure but lacks the trifluoromethoxy group.
N,N-Diethyl-2-imino-6-(trifluoromethyl)-3(2H)-benzothiazoleacetamide: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazolecarboxamide: Similar but with a carboxamide group instead of acetamide.
Uniqueness
The presence of the trifluoromethoxy group in N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a unique and valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
130997-71-6 |
|---|---|
Molekularformel |
C14H17ClF3N3O2S |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
N-ethyl-2-[4-ethyl-2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H16F3N3O2S.ClH/c1-3-8-5-9(22-14(15,16)17)6-10-12(8)20(13(18)23-10)7-11(21)19-4-2;/h5-6,18H,3-4,7H2,1-2H3,(H,19,21);1H |
InChI-Schlüssel |
NPXBESKRQLVIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC(=C1)OC(F)(F)F)SC(=N)N2CC(=O)NCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



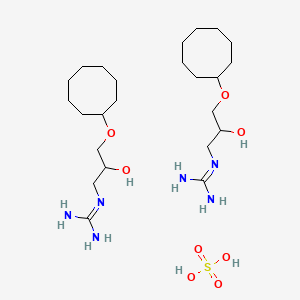



![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
